Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate
Description
Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS: 133261-10-6) is a pyrazole-based compound with a tert-butyl substituent at position 5, a methyl group at position 1, and an ethyl ester at position 2. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.28 g/mol . This compound is of interest in medicinal chemistry and materials science due to its structural versatility and tunable properties.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 5-tert-butyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-6-15-10(14)8-7-9(11(2,3)4)13(5)12-8/h7H,6H2,1-5H3 |
InChI Key |
UPLBBMKFPAANCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The diketone undergoes nucleophilic attack by hydrazine at the carbonyl groups, followed by dehydration and aromatization to yield the pyrazole ring. The tert-butyl group originates from the dimethyl substitution in the diketone precursor.
Experimental Procedure
A solution of 5,5-dimethyl-2,4-dioxohexanoic acid ethyl ester (360 mmol) in ethanol is treated with hydrazine hydrate (446 mmol) at room temperature for 12 hours. Post-reaction, the mixture is concentrated, diluted with water, and extracted with dichloromethane. The organic phase is dried and evaporated to yield the intermediate, 5-tert-butyl-1H-pyrazole-3-carboxylic acid ethyl ester, as a white solid (70% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 70% |
| Reaction Time | 12 hours |
| Solvent | Ethanol |
| Temperature | 20°C |
| Intermediate | 5-tert-Butyl-1H-pyrazole-3-carboxylic acid ethyl ester |
The introduction of the methyl group at the 1-position is achieved via N-alkylation. This step typically employs methyl iodide or dimethyl sulfate in the presence of a base.
Optimization of Alkylation
Using cesium carbonate (1.2 equiv) in acetonitrile under reflux, the intermediate 5-tert-butyl-1H-pyrazole-3-carboxylic acid ethyl ester reacts with methyl iodide to afford the target compound. Alternative bases like potassium carbonate reduce yields due to incomplete substitution.
Key Data:
| Parameter | Value |
|---|---|
| Base | Cesium carbonate |
| Alkylating Agent | Methyl iodide |
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Yield | 85–90% (theoretical) |
One-Pot Synthesis Using Methylhydrazine
A streamlined approach substitutes hydrazine with methylhydrazine to directly incorporate the N-methyl group during cyclocondensation. This method avoids separate alkylation steps but requires precise stoichiometry to prevent regiochemical byproducts.
Procedure
A mixture of 5,5-dimethyl-2,4-dioxohexanoic acid ethyl ester (720 mmol) and methylhydrazine (640 mmol) in ethanol is stirred at 0°C for 3 hours, followed by room-temperature stirring. The product precipitates upon water addition and is isolated via filtration (75% yield).
Key Data:
Comparative Analysis of Methods
Yield and Efficiency
-
Cyclocondensation + Alkylation : 70% overall yield (two-step).
-
One-Pot Methylhydrazine Route : 75% yield (single-step).
Scalability and Practicality
The one-pot method reduces purification steps but demands strict temperature control to avoid side reactions. The two-step approach offers better regioselectivity, critical for industrial-scale synthesis.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C12H16N2O2
- Molecular Weight : Approximately 210.277 g/mol
- Structure : The compound features a pyrazole ring with a tert-butyl substituent that enhances its lipophilicity, potentially influencing its biological activity.
Pharmaceutical Applications
Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate has shown promise in pharmaceutical development due to its structural characteristics. The following are notable applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. Research suggests that the pyrazole moiety can interact with bacterial enzymes, inhibiting their function and thus preventing growth.
- Anti-inflammatory Properties : The compound's structural features may contribute to anti-inflammatory effects. Similar compounds have been tested for their ability to modulate inflammatory pathways, suggesting potential therapeutic roles in conditions like arthritis.
- Neuroprotective Effects : Investigations into related pyrazole derivatives have highlighted neuroprotective properties, indicating that this compound might offer benefits in neurodegenerative diseases through modulation of neuroinflammatory responses .
Agricultural Applications
The compound also holds potential in agricultural science:
- Herbicidal Activity : Research has indicated that pyrazole derivatives can act as herbicides by inhibiting specific biochemical pathways in plants. This compound may similarly affect plant growth regulators, providing a basis for developing new herbicides.
- Pesticidal Properties : Its biological activity could extend to pest control, where it may disrupt the metabolic processes of certain pests, offering an environmentally friendly alternative to traditional pesticides .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Condensation Reactions : This method often employs hydrazine derivatives and carbonyl compounds to form the pyrazole ring structure.
- Reflux Conditions : Common solvents like ethanol or acetonitrile are used under reflux conditions to enhance reaction yields .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Positional and Functional Group Differences
Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS: 104296-35-7)
- Substituent : Aromatic 2-furyl group at position 4.
- Molecular Weight : 220.22 g/mol .
- However, its lower lipophilicity compared to tert-butyl may reduce membrane permeability.
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS: 133261-10-6)
- Substituent : tert-butyl at position 3 (structural isomer).
- Molecular Weight : 210.28 g/mol .
- Properties : Positional isomerism alters electronic distribution and steric interactions. The tert-butyl group at position 3 may hinder hydrogen bonding at the carboxylate site, affecting crystallinity .
Ethyl 1-Arylmethyl-3-aryl-1H-pyrazole-5-carboxylate Derivatives
Crystallographic and Structural Analysis
- Hydrogen Bonding Patterns: The tert-butyl group reduces hydrogen bonding capacity compared to furyl or amino-substituted analogs. For example, Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate forms extensive N–H···O networks .
- Crystal Packing : Bulky tert-butyl groups disrupt close-packing, leading to lower melting points (e.g., 63–64°C for furyl analogs vs. unrecorded values for tert-butyl derivatives) .
Physicochemical Properties
| Property | Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate | Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate |
|---|---|---|
| Molecular Weight | 210.28 g/mol | 220.22 g/mol |
| LogP (Predicted) | ~2.5 (high lipophilicity) | ~1.8 (moderate polarity) |
| Solubility | Soluble in organic solvents (e.g., DCM, acetone) | Moderate solubility in polar solvents |
| Melting Point | Not reported | 63–64°C |
Biological Activity
Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate is a compound within the pyrazole class, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a pyrazole ring, an ethyl carboxylate group, and a tert-butyl substituent. Its molecular formula is CHNO, with a molecular weight of approximately 210.277 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ester functionality allows for potential transformations into more complex structures, which can enhance its pharmacological properties .
Potential Activities:
- Anti-inflammatory : Similar pyrazole derivatives have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects .
- Anticancer : Research indicates that pyrazole derivatives can possess anticancer activity, potentially making this compound a candidate for further investigation in cancer therapeutics .
- Antimicrobial : The compound may also show antimicrobial properties due to the structural features common in pyrazoles.
Case Studies and Experimental Data
A review of literature reveals various studies investigating the biological activity of pyrazole derivatives:
| Study | Compound | Activity | IC50 (µM) | Remarks |
|---|---|---|---|---|
| Xia et al. (2022) | 1-arylmethyl-3-aryl-1H-pyrazole | Antitumor | 49.85 | Induced significant cell apoptosis |
| Fan et al. (2022) | 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole | Cytotoxicity against A549 | N/A | Induced autophagy without apoptosis |
| Recent Review (2022) | Various pyrazoles | Anti-inflammatory | N/A | Identified as selective COX-2 inhibitors |
These studies indicate that compounds similar to this compound have shown promising results in terms of anticancer and anti-inflammatory activities. Further research is warranted to explore the specific mechanisms through which this compound exerts its effects.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes the reaction of hydrazine with appropriate carbonyl compounds followed by esterification processes .
Synthesis Overview:
- Reaction Conditions : The compound is synthesized under controlled conditions using hydrazine hydrate and various organic solvents.
- Yield : Typical yields range from 60% to 80%, depending on the specific reaction conditions employed.
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylate?
Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by tert-butyl group introduction. For example:
- Step 1: React 1-methylpyrazole-3-carboxylate with tert-butylating agents (e.g., tert-butyl chloride) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .
- Step 2: Esterification via reaction with ethanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux .
- Validation: Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is the structure of this compound characterized experimentally?
Methodological Answer:
- X-ray crystallography: Use SHELX programs (e.g., SHELXL) for refinement. The tert-butyl group introduces steric bulk, requiring high-resolution data to resolve rotational disorder .
- NMR spectroscopy: Key signals include the tert-butyl singlet (~1.3 ppm, 9H), methyl group on pyrazole (~3.8 ppm, 3H), and ester carbonyl (~165 ppm in ¹³C NMR) .
- Mass spectrometry: Confirm molecular weight (e.g., [M+H]⁺ at m/z 239.2) using ESI-MS .
Advanced Research Questions
Q. How does the tert-butyl substituent influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The tert-butyl group is electron-donating, reducing electrophilicity at the pyrazole C-5 position. This steric hindrance limits accessibility for nucleophiles.
- Experimental design: Compare reaction rates with analogs (e.g., 5-chloro or 5-bromo derivatives) under identical conditions (e.g., SNAr with amines). Use kinetic studies (UV-Vis monitoring) to quantify steric effects .
- Data contradiction: Lower reactivity observed experimentally vs. computational predictions (DFT calculations). Resolve by analyzing solvent effects (e.g., DMSO vs. THF) on transition states .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
- Case example: NMR suggests free rotation of the tert-butyl group, while crystallography shows static disorder.
- Resolution: Perform variable-temperature NMR (−50°C to 25°C) to slow rotation and match crystallographic data. Use SHELXL’s TWIN command to model disorder .
- Validation: Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to identify energetically favored conformers .
Q. How can computational modeling predict bioactivity against enzyme targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Parameterize the tert-butyl group’s van der Waals interactions .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Compare with pyrazole derivatives lacking the tert-butyl group .
- Validation: Correlate docking scores (ΔG) with in vitro enzyme inhibition assays (IC₅₀ measurements) .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Challenge: The tert-butyl group induces conformational flexibility, leading to poor crystal quality.
- Solutions:
Q. How do substituents (tert-butyl vs. halogen) impact structure-activity relationships (SAR)?
Methodological Answer:
- Comparative analysis: Synthesize analogs (e.g., 5-Cl, 5-Br, 5-CF₃) and evaluate bioactivity (e.g., antimicrobial assays).
- Key findings:
- Tert-butyl: Enhances lipophilicity (logP ↑), improving membrane permeability but reducing solubility.
- Halogens: Increase electrophilicity, enhancing covalent binding to targets (e.g., enzyme inhibition) .
- Method: Use QSAR models (e.g., CoMFA) to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
